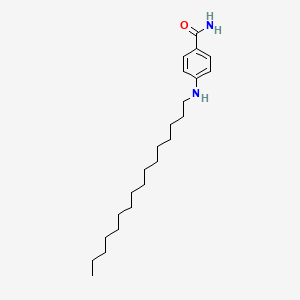
4-(Hexadecylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexadecylamino)benzamide is an organic compound that belongs to the class of benzamides It consists of a benzamide core with a hexadecylamino group attached to the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with functionalized molecules .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexadecylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert the carbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
4-(Hexadecylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 4-(Hexadecylamino)benzamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as kallikrein and trypsin, which are involved in inflammatory processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hexadecylamino)benzoic acid
- 4-(Hexadecylamino)benzylamine
- Benzamide derivatives with varying alkyl chain lengths
Uniqueness
4-(Hexadecylamino)benzamide is unique due to its specific hexadecylamino substitution, which imparts distinct physicochemical properties and biological activities. This substitution enhances its lipophilicity, making it more effective in interacting with lipid membranes and cellular targets compared to other benzamide derivatives .
Eigenschaften
CAS-Nummer |
69876-60-4 |
|---|---|
Molekularformel |
C23H40N2O |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
4-(hexadecylamino)benzamide |
InChI |
InChI=1S/C23H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-22-18-16-21(17-19-22)23(24)26/h16-19,25H,2-15,20H2,1H3,(H2,24,26) |
InChI-Schlüssel |
MKGUVSFRNLBHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















